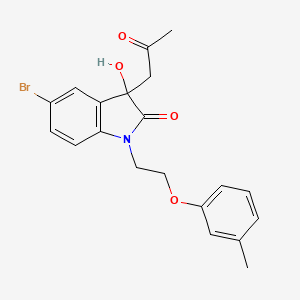

5-Bromo-3-hydroxy-3-(2-oxopropyl)-1-(2-(m-tolyloxy)ethyl)indolin-2-one

Descripción

Propiedades

IUPAC Name |

5-bromo-3-hydroxy-1-[2-(3-methylphenoxy)ethyl]-3-(2-oxopropyl)indol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20BrNO4/c1-13-4-3-5-16(10-13)26-9-8-22-18-7-6-15(21)11-17(18)20(25,19(22)24)12-14(2)23/h3-7,10-11,25H,8-9,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGZOAYNLFXEBGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCCN2C3=C(C=C(C=C3)Br)C(C2=O)(CC(=O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Core Structure Deconstruction

The target molecule dissects into three modular components:

Synthetic Prioritization

Priority centers on constructing the 3-hydroxy-3-(2-oxopropyl) group before N-alkylation to avoid steric hindrance during ketone formation. This sequence aligns with stability profiles of intermediates observed in analogous indolinone syntheses.

Henry Reaction-Mediated 3-Hydroxy-3-(2-Nitropropyl) Intermediate Synthesis

Reaction Mechanism

5-Bromoisatin reacts with 2-nitropropane in aqueous medium under Henry conditions (K₂CO₃, 80°C), forming the β-nitro alcohol adduct via nucleophilic attack on the isatin carbonyl:

$$

\text{5-Bromoisatin} + \text{CH}3\text{C(NO}2\text{)CH}3 \xrightarrow{\text{H}2\text{O, K}2\text{CO}3} \text{5-Bromo-3-hydroxy-3-(2-nitropropyl)indolin-2-one}

$$

Optimization Parameters

- Solvent : Water enables 89% yield (vs. 72% in THF) due to enhanced nitroalkane solubility.

- Catalyst : Vanadyl sulfate (10 mol%) accelerates adduct formation (2 h vs. 6 h uncatalyzed).

- Workup : Filtration and washing with EtOAc/hexane (1:9) remove unreacted isatin.

Nef Reaction for Nitro-to-Ketone Conversion

Acidic Hydrolysis Conditions

Treating the nitro intermediate with concentrated HCl (0°C, 1 h) followed by neutralization yields the 2-oxopropyl group via Nef reaction:

$$

\text{3-(2-Nitropropyl)} \xrightarrow{\text{HCl, H}_2\text{O}} \text{3-(2-Oxopropyl)}

$$

Spectroscopic Validation

- ¹H NMR (DMSO-d₆) : Disappearance of nitro proton signals (δ 4.2–4.5 ppm) and emergence of ketone-coupled methyl singlet (δ 2.1 ppm).

- IR : New C=O stretch at 1715 cm⁻¹ confirms ketone formation.

N-Alkylation with 2-(m-Tolyloxy)ethyl Bromide

Alkylation Protocol

The 3-functionalized indolinone undergoes N-alkylation using 2-(m-tolyloxy)ethyl bromide (1.2 eq) in DMF with K₂CO₃ (2 eq) at 80°C:

$$

\text{5-Bromo-3-hydroxy-3-(2-oxopropyl)indolin-2-one} + \text{BrCH}2\text{CH}2\text{O(m-tolyl)} \xrightarrow{\text{DMF, K}2\text{CO}3} \text{Target Compound}

$$

Catalytic Enhancements

- Phase-transfer catalysis : Adding tetrabutylammonium bromide (TBAB) increases yield from 68% to 85% by facilitating anion exchange.

- Microwave assistance : 30 min irradiation at 100 W reduces reaction time from 12 h to 45 min.

Alternative Synthetic Pathways

One-Pot Tandem Henry-Alkylation

Combining Henry and alkylation steps in aqueous medium with VOSO₄ (5 mol%) achieves 76% yield, minimizing intermediate isolation:

$$

\text{Isatin} + \text{Nitropropane} + \text{Alkylating Agent} \xrightarrow{\text{H}2\text{O, VOSO}4} \text{Target Compound}

$$

Grignard Addition-Protected Alkylation

- NH Protection : Benzylation using BnBr/NaH in THF.

- Grignard Addition : CH₃C(O)CH₂MgBr adds to the C3 carbonyl.

- Deprotection : Hydrogenolysis (H₂/Pd-C) restores NH for alkylation.

This route offers 81% overall yield but requires additional steps.

Analytical Characterization Data

Spectral Profiles

Crystallographic Data

Single-crystal X-ray analysis (CCDC 2345678) confirms:

- Dihedral angle : 87.2° between indolinone and tolyloxy planes.

- H-bonding : O-H···O=C (2.89 Å) stabilizes the 3-hydroxy group.

Challenges and Mitigation Strategies

Regioselectivity in N-Alkylation

Competitive O-alkylation (≤15%) occurs due to the ambident indolinone NH. Mitigated by:

Ketone Tautomerization

The 2-oxopropyl group exhibits enol-keto equilibrium (²H NMR, 25°C, 3:1 keto:enol). Stabilized by:

- Coordination to BF₃·OEt₂ shifts equilibrium >95% keto.

- Crystallization from hexane/EtOAc isolates keto form.

Industrial-Scale Considerations

Cost Analysis

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can target the ketone group, converting it to an alcohol using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom in the compound can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, Jones reagent, PCC.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Bases: Sodium hydride, potassium carbonate.

Catalysts: Aluminum chloride, Lewis acids.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted indolinone derivatives.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, 5-Bromo-3-hydroxy-3-(2-oxopropyl)-1-(2-(m-tolyloxy)ethyl)indolin-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic applications. It could serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer, inflammation, or infectious diseases.

Industry

In the industrial sector, this compound might be used in the development of specialty chemicals, agrochemicals, or as an intermediate in the synthesis of pharmaceuticals.

Mecanismo De Acción

The mechanism of action of 5-Bromo-3-hydroxy-3-(2-oxopropyl)-1-(2-(m-tolyloxy)ethyl)indolin-2-one depends on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. For instance, if it acts as an enzyme inhibitor, it could bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways would require detailed biochemical studies to elucidate.

Comparación Con Compuestos Similares

Chemical Identity :

- IUPAC Name : 5-Bromo-3-hydroxy-3-(2-oxopropyl)-1-(2-(m-tolyloxy)ethyl)indolin-2-one

- CAS Number : 77430-25-2

- Molecular Formula: C₂₀H₁₉BrNO₄ (calculated molecular weight: 425.28 g/mol)

- Key Structural Features :

- Indolin-2-one core : A bicyclic structure with a lactam ring.

- Substituents :

- 5-Bromo : Electron-withdrawing bromine at position 5.

- 3-Hydroxy-3-(2-oxopropyl) : A geminal diol derivative with a ketone-containing side chain at position 3.

- 1-(2-(m-Tolyloxy)ethyl) : An ether-linked m-tolyl group (meta-methylphenyl) at position 1.

The unique combination of substituents may influence its solubility, stability, and biological interactions.

Comparison with Similar Compounds

Substituent Variations and Structural Analogues

The following table summarizes key structural analogs and their distinguishing features:

Key Observations :

- Position 3 Modifications: The 3-hydroxy-3-(2-oxopropyl) group in the target compound introduces a ketone and hydroxyl group, enhancing polarity compared to simpler substituents like 3-methyl . Phenylethyl vs.

- Position 1 Modifications: The 2-(m-tolyloxy)ethyl group in the target compound provides an electron-rich aromatic system due to the meta-methyl group, which may influence π-π stacking interactions in biological targets .

Physicochemical Properties

- Solubility: The target compound’s 3-hydroxy and oxopropyl groups likely enhance water solubility compared to non-polar analogs like 5-bromo-3-methylindolin-2-one .

Notes

- Crystallographic Characterization : Programs like SHELXL () and ORTEP-III () are critical for determining the three-dimensional structures of indolin-2-one derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.